5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isoquinoline moiety. The carboxylic acid group further enhances its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid typically involves the reaction of isoquinoline derivatives with boronic acid reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where isoquinoline-3-boronic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include boronic esters, alcohols, and substituted isoquinoline derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes
Properties
Molecular Formula |
C16H18BNO4 |
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Molecular Weight |
299.1 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-5-6-10-9-18-13(14(19)20)8-11(10)12/h5-9H,1-4H3,(H,19,20) |
InChI Key |
LFTQTJOOZDTVCH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N=CC3=CC=C2)C(=O)O |
Origin of Product |
United States |
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